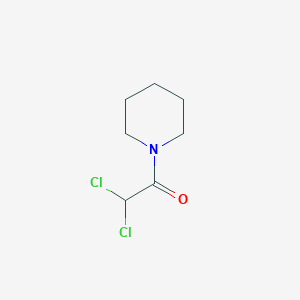![molecular formula C14H19N3O5 B13996158 N-[(Benzyloxy)carbonyl]threonylglycinamide CAS No. 68016-47-7](/img/structure/B13996158.png)
N-[(Benzyloxy)carbonyl]threonylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, carbamate groups, and a hydroxy-propyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine to form a benzyl carbamate intermediate. This intermediate is then reacted with a hydroxy-propylamine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohol derivatives .
科学的研究の応用
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler analog with similar protective properties for amines.
N-Cbz-protected amines: Commonly used in peptide synthesis.
N-Boc-protected amines: Another protecting group for amines, removed under different conditions.
Uniqueness
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is unique due to its dual carbamate groups and hydroxy-propyl moiety, which provide additional functionalization options and potential for diverse applications .
特性
CAS番号 |
68016-47-7 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC名 |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(18)12(13(20)16-7-11(15)19)17-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,12,18H,7-8H2,1H3,(H2,15,19)(H,16,20)(H,17,21) |
InChIキー |
GMUJIWADXWMNSS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
